molecular formula C14H26N2O2 B6170600 tert-butyl 1-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1781103-53-4

tert-butyl 1-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B6170600
CAS No.: 1781103-53-4
M. Wt: 254.4
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Description

Tert-butyl 1-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate: is a chemical compound with a complex structure that includes a tert-butyl group, an aminomethyl group, and a spirocyclic framework

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as 7-azaspiro[3.5]nonane and tert-butyl chloroformate .

  • Reaction Steps: The process involves the formation of an intermediate 7-azaspiro[3.5]nonane-7-carboxylate

  • Conditions: The reactions are usually carried out under anhydrous conditions with a suitable base such as triethylamine to neutralize the by-products.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions are common, where different substituents can replace existing groups on the spirocyclic framework.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and peroxides .

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Substitution reactions typically use nucleophiles or electrophiles under controlled conditions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Derivatives with different functional groups attached to the spirocyclic core.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The aminomethyl group interacts with biological targets, while the spirocyclic framework provides structural stability and specificity. The exact mechanism depends on the context of its application, such as binding to enzymes or receptors in biological systems.

Comparison with Similar Compounds

  • Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate

  • Tert-butyl 4-amino-1-piperidinecarboxylate

  • Tert-butyl 1-(aminomethyl)cyclopropylcarbamate

Uniqueness: Tert-butyl 1-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate stands out due to its spirocyclic structure, which provides unique chemical and physical properties compared to linear or less complex cyclic structures.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

CAS No.

1781103-53-4

Molecular Formula

C14H26N2O2

Molecular Weight

254.4

Purity

95

Origin of Product

United States

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